REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6](=[O:11])[C:7]([F:10])([F:9])[F:8])[CH3:2].FC(F)(F)C(=O)CC(O)=O.[CH:23](OCC)(OCC)[O:24][CH2:25][CH3:26].C(OC(=O)C)(=O)C>>[CH2:25]([O:24][CH:23]=[C:5]([C:6](=[O:11])[C:7]([F:10])([F:8])[F:9])[C:4]([O:3][CH2:1][CH3:2])=[O:12])[CH3:26] |f:0.1|
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Name
|
trifluoroacetoacetate ethyl-(4,4,4-trifluoro)-3-oxobutyrate
|
Quantity
|
78.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C(F)(F)F)=O)=O.FC(C(CC(=O)O)=O)(F)F
|
Name
|
|
Quantity
|
103.3 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, at atmospheric pressure, initially the low-boiling components were removed
|
Type
|
DISTILLATION
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Details
|
the product was then distilled under reduced pressure over a column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |